(Z)-4-Methylhept-3-ene-2,6-dione

Description

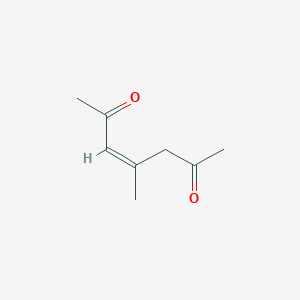

(Z)-4-Methylhept-3-ene-2,6-dione is a seven-carbon α,β-unsaturated diketone characterized by a conjugated ene-dione system (C=O groups at positions 2 and 6) and a methyl substituent at position 2. The Z-configuration of the double bond at position 3 introduces steric constraints that influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

137277-67-9 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(Z)-4-methylhept-3-ene-2,6-dione |

InChI |

InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |

InChI Key |

SCZCAOODJLKIAJ-XQRVVYSFSA-N |

SMILES |

CC(=CC(=O)C)CC(=O)C |

Isomeric SMILES |

C/C(=C/C(=O)C)/CC(=O)C |

Canonical SMILES |

CC(=CC(=O)C)CC(=O)C |

Synonyms |

3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs and functional group isosteres, leveraging data from the provided evidence to infer properties and applications.

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

Structural Features :

Comparison with Target :

- Reactivity : The rigid bicyclic structure of dihydroxypyrido-pyrazine-1,6-dione derivatives limits conformational flexibility compared to the linear ene-dione system of (Z)-4-Methylhept-3-ene-2,6-dione. This may reduce metabolic instability in biological systems.

Bicyclic Pyrimidinone Derivatives

Structural Features :

- Pyrimidinone core with fused rings, often modified with azole groups replacing amides .

Key Findings :

Comparison with Target :

- Functional Groups: The target’s α,β-unsaturated diketone system differs from pyrimidinone’s lactam structure, suggesting divergent reactivity (e.g., enolate formation vs. hydrogen-bonding interactions).

- Applications: Azole-modified pyrimidinones are tailored for medicinal chemistry, whereas the target’s conjugated ene-dione may favor Michael addition or Diels-Alder reactions in synthesis.

4-Methylacetophenone Azine

Structural Features :

Hazard Profile :

- No classified health or environmental hazards, though toxicological data are incomplete .

Comparison with Target :

- Reactivity : Azines exhibit nucleophilic susceptibility at nitrogen centers, contrasting with the electrophilic ketones in the target compound.

- Utility : Azines are typically used as ligands or surfactants, whereas α,β-unsaturated diketones like the target may serve as electrophilic synthons.

Research Implications and Gaps

- Target Compound : Further studies are needed to elucidate the biological activity, solubility, and stability of this compound. Its Z-configuration may confer unique stereoelectronic effects.

- Structural Insights : The rigidity of bicyclic diketones (e.g., pyrido-pyrazine-diones) enhances target engagement but limits synthetic versatility compared to linear ene-diones.

- Safety Considerations: While 4-Methylacetophenone azine lacks significant hazards, α,β-unsaturated diketones may pose reactivity risks (e.g., skin sensitization) requiring evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.